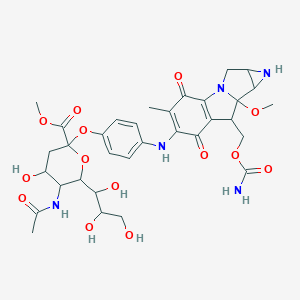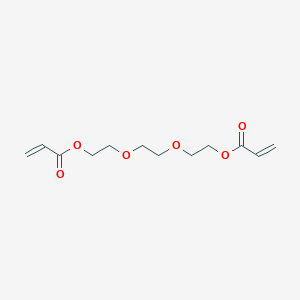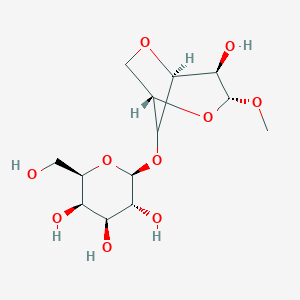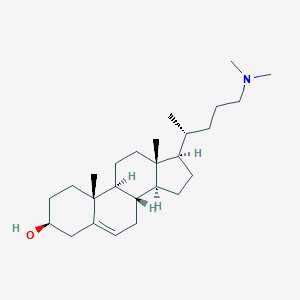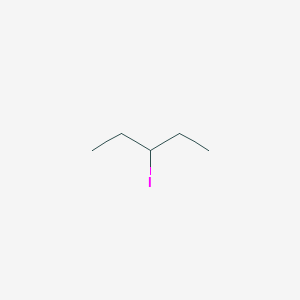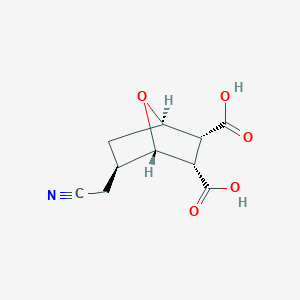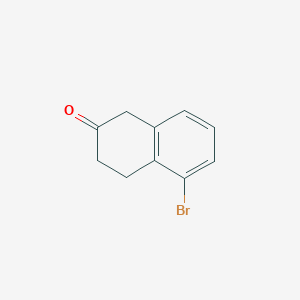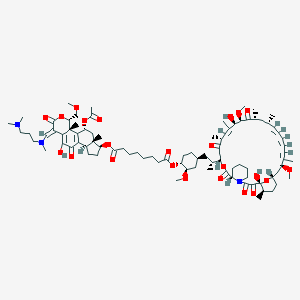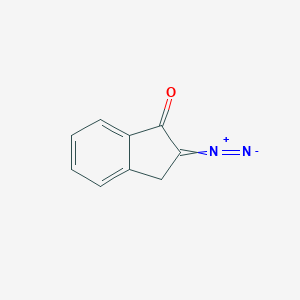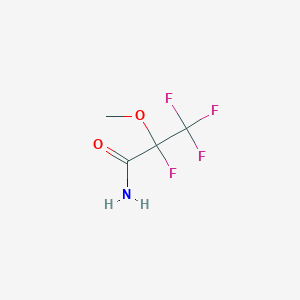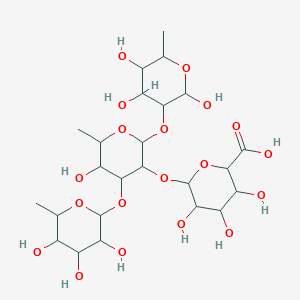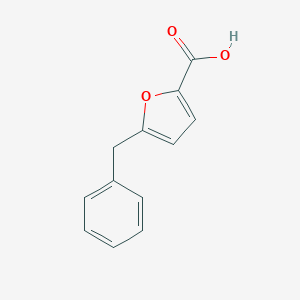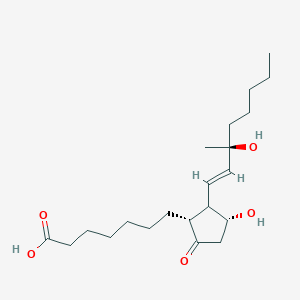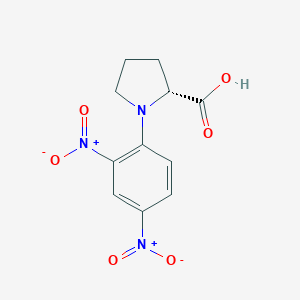
1-(2,4-Dinitrophenyl)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-D-proline, also known as DNPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. DNPP is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that can interact with proteins and enzymes in various ways. 1-(2,4-Dinitrophenyl)-D-proline can form covalent bonds with proteins and modify their conformation, which can affect their function. 1-(2,4-Dinitrophenyl)-D-proline can also inhibit the activity of enzymes by binding to their active sites and blocking their catalytic activity.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dinitrophenyl)-D-proline has been shown to have various biochemical and physiological effects. 1-(2,4-Dinitrophenyl)-D-proline can induce oxidative stress in cells by generating reactive oxygen species. 1-(2,4-Dinitrophenyl)-D-proline can also affect the metabolism of amino acids and other small molecules in cells. 1-(2,4-Dinitrophenyl)-D-proline has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dinitrophenyl)-D-proline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 1-(2,4-Dinitrophenyl)-D-proline is also a fluorescent probe that can be used to study protein conformational changes in real-time. However, 1-(2,4-Dinitrophenyl)-D-proline has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 1-(2,4-Dinitrophenyl)-D-proline can also form covalent bonds with proteins irreversibly, which can affect their function permanently.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline. One direction is to study the mechanism of action of 1-(2,4-Dinitrophenyl)-D-proline in more detail, including its interactions with proteins and enzymes. Another direction is to develop new 1-(2,4-Dinitrophenyl)-D-proline derivatives that can be used as probes or inhibitors for specific proteins or enzymes. 1-(2,4-Dinitrophenyl)-D-proline can also be used in the development of new drugs and therapies for various diseases, including cancer. Finally, 1-(2,4-Dinitrophenyl)-D-proline can be used in the development of new diagnostic tools for detecting protein conformational changes in real-time.
Conclusion
In conclusion, 1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that has been widely used in scientific research. 1-(2,4-Dinitrophenyl)-D-proline can be synthesized using various methods and has several applications in research, including as a fluorescent probe and a substrate for enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline, including the development of new derivatives and the study of its mechanism of action.
Métodos De Síntesis
1-(2,4-Dinitrophenyl)-D-proline can be synthesized by reacting 2,4-dinitrochlorobenzene with L-proline in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,4-Dinitrophenyl)-D-proline as a product, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-D-proline has been used in various scientific research applications, including as a fluorescent probe for studying protein conformational changes, as a chiral selector in chromatography, and as a substrate for studying enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has also been used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
10189-66-9 |
|---|---|
Nombre del producto |
1-(2,4-Dinitrophenyl)-D-proline |
Fórmula molecular |
C11H11N3O6 |
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
Clave InChI |
MVZXUWLTGGBNHL-SECBINFHSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Sinónimos |
N-(2,4-Dinitrophenyl)-D-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



